An In-Depth Technical Guide to Bcat-IN-4: A Potent Branched-Chain Aminotransferase Inhibitor
An In-Depth Technical Guide to Bcat-IN-4: A Potent Branched-Chain Aminotransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcat-IN-4 is a potent and specific inhibitor of branched-chain aminotransferases (BCATs), with a notable inhibitory effect on the cytosolic isoform, hBCATc. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Bcat-IN-4. It details its mechanism of action, its role in modulating key signaling pathways, and provides established experimental protocols for its characterization. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of Bcat-IN-4 in neurodegenerative diseases and various cancers.
Chemical Structure and Properties
Bcat-IN-4, also known as Compound 1, is a synthetic molecule designed to inhibit the enzymatic activity of branched-chain aminotransferases.[1] Its chemical identity and physical characteristics are summarized below.
Table 1: Chemical and Physical Properties of Bcat-IN-4
| Property | Value | Reference |
| IUPAC Name | N'-(dibenzo[b,d]furan-2-carbonyl)benzenesulfonohydrazide | [1][2] |
| Synonyms | BCAT-IN-4; BCAT-IN 4; BCAT-IN4; Compound 1 | [1] |
| CAS Number | 406190-85-0 | [1] |
| Molecular Formula | C₁₉H₁₄N₂O₄S | [1] |
| Molecular Weight | 366.39 g/mol | [1] |
| Appearance | Solid | [2] |
| SMILES | O=C(C1=CC2=C(OC3=C2C=CC=C3)C=C1)NNS(=O)(C4=CC=CC=C4)=O | [1] |
| Purity | >99% | [2] |
| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
Biological Activity and Mechanism of Action
Bcat-IN-4 is a potent inhibitor of human branched-chain aminotransferase, cytosolic (hBCATc), exhibiting a moderate ability to inhibit the enzyme with an IC50 value of 2.35 μM.[3][4][5] BCATs catalyze the reversible transamination of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — to their corresponding α-keto acids and glutamate. This process is crucial for BCAA metabolism and nitrogen shuttling. In certain pathological conditions, such as some cancers and neurodegenerative diseases, the activity of BCATs is dysregulated. By inhibiting BCATc, Bcat-IN-4 can modulate downstream signaling pathways and cellular processes that are dependent on BCAA metabolism.
Inhibition of Branched-Chain Aminotransferase
The primary mechanism of action of Bcat-IN-4 is the inhibition of BCATc. This inhibition disrupts the catabolism of BCAAs, leading to an accumulation of BCAAs and a reduction in the production of glutamate and branched-chain α-keto acids (BCKAs).
Modulation of Signaling Pathways
Emerging evidence suggests that the inhibition of BCATs can impact critical cellular signaling pathways, notably the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6][7][8] By reducing the availability of BCAAs for metabolic processes that fuel cancer cell growth, Bcat-IN-4 may indirectly suppress this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of Bcat-IN-4.
BCATc Enzymatic Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Bcat-IN-4 against hBCATc.
Materials:
-
Recombinant human BCATc enzyme
-
Bcat-IN-4
-
Branched-chain amino acid (e.g., L-Leucine)
-
α-Ketoglutarate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a coupled enzyme system to measure glutamate production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Bcat-IN-4 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Bcat-IN-4 in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted Bcat-IN-4 solutions. Include a control with solvent only.
-
Add the recombinant hBCATc enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the BCAA substrate (e.g., L-Leucine) and α-ketoglutarate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each Bcat-IN-4 concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Bcat-IN-4 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Cell Viability Assay
This protocol describes how to assess the effect of Bcat-IN-4 on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a line known to overexpress BCATc)
-
Bcat-IN-4
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Bcat-IN-4 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Bcat-IN-4. Include a vehicle control (medium with solvent).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol details the investigation of Bcat-IN-4's effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line
-
Bcat-IN-4
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of Akt, mTOR, and downstream effectors (e.g., p70S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cancer cells with Bcat-IN-4 at a chosen concentration for a specific time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative levels of protein phosphorylation.[11][12]
Applications in Research
Neurodegenerative Diseases
The dysregulation of glutamate homeostasis is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease.[13][14] As BCATc is a key enzyme in the synthesis of glutamate in the brain, its inhibition by Bcat-IN-4 presents a potential therapeutic strategy to mitigate glutamate-induced excitotoxicity. Further research using in vitro and in vivo models of neurodegeneration is warranted to explore this potential.
Cancer
The metabolic reprogramming of cancer cells often involves an increased reliance on BCAA metabolism. The overexpression of BCATc has been observed in various cancers and is associated with tumor growth and metastasis.[7] Bcat-IN-4, by inhibiting BCATc, could potentially disrupt the metabolic adaptations of cancer cells, thereby inhibiting their proliferation and invasion. Studies in relevant cancer cell lines and animal models are necessary to validate this therapeutic approach.
Conclusion
Bcat-IN-4 is a valuable research tool for investigating the roles of BCATc in health and disease. Its well-defined chemical properties and potent inhibitory activity make it a suitable candidate for further preclinical development. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of Bcat-IN-4's therapeutic potential in neurodegenerative disorders and oncology.
References
- 1. youtube.com [youtube.com]
- 2. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. BCAT1 promotes tumor cell migration and invasion in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A glutamate concentration‐biased allosteric modulator potentiates NMDA‐induced ion influx in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCAT1 knockdown-mediated suppression of melanoma cell proliferation and migration is associated with reduced oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCAT1 promotes tumor cell migration and invasion in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regional Increase in the Expression of the BCAT Proteins in Alzheimer's Disease Brain: Implications in Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
